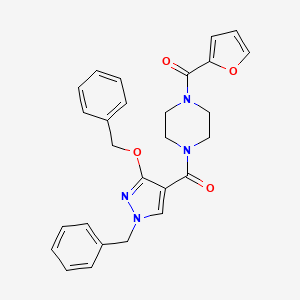

![molecular formula C24H20N4O2S B2780083 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide CAS No. 888459-20-9](/img/structure/B2780083.png)

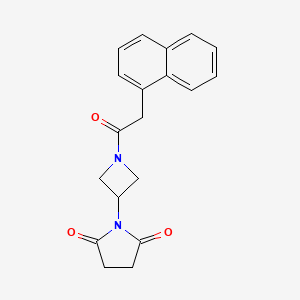

2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-1-naphthylacetamide” is a heterocyclic compound . It is related to pyrazoline derivatives, which have been found to possess various biological and pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of ethyl 3-oxo-2- (2-arylhydrazono)butanoates with thiosemicarbazide . Synthetic modifications of the pyrimido indole scaffold at the carboxamide, N-3, and N-5 positions have been reported .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a pyrimido[5,4-b]indole scaffold . More detailed structural analysis would require specific experimental data or computational modeling .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its heterocyclic nature . It can undergo reactions with a variety of hydrazonoyl chlorides and bromoacetyl derivatives .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Research has focused on the synthesis of substituted pyrimido[4,5-b] and [5,4-c]-[1,8]naphthyridines, highlighting methods to generate complex heterocycles that serve as key intermediates in pharmaceutical development (Plisson & Chenault, 2001). Similarly, efforts to synthesize pyrido[3,4-b] Indole, pyrido[4,3-b] Indole, and pyrimido[4,5-b] Indole derivatives demonstrate the versatility of indole-based compounds in medicinal chemistry (Molina & Fresneda, 1988).

Novel Non-Nucleoside Reverse Transcriptase Inhibitors

Compounds related to the mentioned chemical structure have been synthesized and tested as inhibitors of HIV-1, showcasing the potential of these molecules in antiviral therapy. Modifications in the pyrimidine ring have led to the discovery of potent antiretroviral compounds (Mai et al., 1997).

Anticancer Agents

Synthesis of 3-Heteroarylindoles as potential anticancer agents exemplifies the therapeutic applications of indole derivatives, underscoring the importance of structural diversification in drug discovery (Abdelhamid et al., 2016). This research highlights the ongoing efforts to identify novel chemotherapeutic options.

Molecular Structure Analysis

Crystal structure analysis of related compounds provides insights into the molecular geometry and potential interaction sites, which is crucial for understanding their biological activity and designing more effective drugs (Subasri et al., 2017).

Anxiolytic Effect Prediction and Confirmation

Computer prediction and experimental confirmation of the anxiolytic effect of derivatives indicate the potential of these compounds in treating anxiety disorders, showcasing the blend of computational and experimental methodologies in validating pharmacological activities (Lutsenko et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O2S/c1-2-28-23(30)22-21(17-11-5-6-12-19(17)26-22)27-24(28)31-14-20(29)25-18-13-7-9-15-8-3-4-10-16(15)18/h3-13,26H,2,14H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXBIEWLUNITOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2780000.png)

![1-(3-methoxyphenyl)-4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2780003.png)

![8-(4-fluorophenyl)-4-oxo-N-pentyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2780007.png)

![N'-(3,5-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2780010.png)

![N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2780011.png)

![N-[(1-Hydroxycyclobutyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2780017.png)

![3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B2780018.png)

![{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine](/img/structure/B2780021.png)